Phenylmethanethiosulfonate

Description

BenchChem offers high-quality Phenylmethanethiosulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylmethanethiosulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

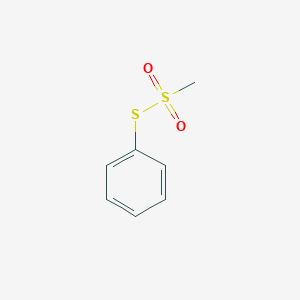

Structure

3D Structure

Properties

IUPAC Name |

methylsulfonylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S2/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUZKOLVVYXTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306067 | |

| Record name | S-Phenyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-26-8 | |

| Record name | S-Phenyl methanesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Phenyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of S-Phenylmethanethiosulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of S-Phenylmethanethiosulfonate

S-Phenylmethanethiosulfonate (PMTS), also known as S-benzyl methanethiosulfonate, is a versatile reagent in organic chemistry, primarily utilized for the introduction of the benzylthio group (-SCH₂Ph) onto various substrates. Its utility stems from the thiosulfonate functionality, which acts as an excellent electrophilic sulfur source. This guide will delineate a robust and reproducible protocol for the laboratory-scale synthesis and subsequent purification of PMTS, ensuring high purity and yield.

Reaction Principle: Nucleophilic Attack on a Sulfonyl Chloride

The synthesis of S-phenylmethanethiosulfonate proceeds via a nucleophilic substitution reaction at a sulfonyl chloride. Specifically, the sulfur atom of phenylmethanethiol (benzyl mercaptan) acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The overall reaction can be represented as follows:

CH₃SO₂Cl + HSCH₂C₆H₅ + Base → CH₃SO₂SCH₂C₆H₅ + Base·HCl

Experimental Protocol: Synthesis of S-Phenylmethanethiosulfonate

This protocol is designed for a laboratory-scale synthesis, yielding a high-purity product.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Phenylmethanethiol | C₇H₈S | 124.21 | 10.0 g (80.5 mmol) | Use a freshly opened bottle or a recently distilled reagent. |

| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | 9.22 g (80.5 mmol) | Handle in a fume hood with appropriate personal protective equipment. |

| Triethylamine | (C₂H₅)₃N | 101.19 | 8.15 g (80.5 mmol) | Acts as a base to neutralize HCl. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous grade is recommended. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | 2 x 100 mL | For aqueous work-up. |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | 100 mL | For aqueous work-up. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | For drying the organic phase. |

| Round-bottom flask (500 mL) | - | - | 1 | - |

| Magnetic stirrer and stir bar | - | - | 1 | - |

| Dropping funnel (100 mL) | - | - | 1 | - |

| Ice bath | - | - | 1 | - |

| Separatory funnel (500 mL) | - | - | 1 | - |

| Rotary evaporator | - | - | 1 | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylmethanethiol (10.0 g, 80.5 mmol) and triethylamine (8.15 g, 80.5 mmol) in 150 mL of dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0 °C.

-

Addition of Methanesulfonyl Chloride: Dissolve methanesulfonyl chloride (9.22 g, 80.5 mmol) in 50 mL of dichloromethane and add this solution to a dropping funnel. Add the methanesulfonyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylammonium chloride will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

-

Quenching and Work-up: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to remove any unreacted acid chloride and neutralize the triethylammonium chloride), followed by 100 mL of water, and finally 100 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude S-phenylmethanethiosulfonate.

Visualization of the Synthesis Workflow

Figure 1: Step-by-step workflow for the synthesis of S-Phenylmethanethiosulfonate.

Purification Protocol: Recrystallization

The crude product obtained from the synthesis is typically a solid or a viscous oil that can be purified by recrystallization to obtain a high-purity crystalline solid.

Solvent Selection

A suitable solvent system for the recrystallization of S-phenylmethanethiosulfonate is a mixture of ethanol and water. The compound is soluble in hot ethanol and less soluble in cold ethanol, and its solubility is further decreased by the addition of water.

Step-by-Step Purification Procedure

-

Dissolution: Transfer the crude S-phenylmethanethiosulfonate to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

-

Inducing Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

-

Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol-water (1:1) mixture to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40 °C) to remove any residual solvent.

Visualization of the Purification Workflow

Figure 2: Workflow for the purification of S-Phenylmethanethiosulfonate by recrystallization.

Characterization and Quality Control

The purity and identity of the synthesized S-phenylmethanethiosulfonate should be confirmed by analytical techniques.

| Technique | Expected Results |

| Melting Point | A sharp melting point should be observed. The literature value is around 43-45 °C. A broad melting range indicates the presence of impurities. |

| ¹H NMR Spectroscopy | The proton NMR spectrum should show characteristic peaks for the methyl protons (singlet, ~3.0 ppm), the methylene protons (singlet, ~4.3 ppm), and the aromatic protons of the benzyl group (multiplet, ~7.3-7.4 ppm). |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will show distinct signals for the methyl carbon, methylene carbon, and the carbons of the phenyl ring. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit strong absorption bands corresponding to the S=O stretching vibrations of the thiosulfonate group (around 1330 and 1130 cm⁻¹). |

Safety and Handling

-

Phenylmethanethiol has a strong, unpleasant odor and is a lachrymator. Handle it in a well-ventilated fume hood.

-

Methanesulfonyl chloride is corrosive and a lachrymator. It reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Triethylamine is a flammable and corrosive liquid with a strong fishy odor. Handle in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation of vapors.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure dropwise addition of methanesulfonyl chloride at low temperature. Increase the reaction time. |

| Loss of product during work-up. | Ensure complete extraction and minimize transfers. | |

| Oily Product after Recrystallization | Impurities present. | Repeat the recrystallization process. Consider using a different solvent system. |

| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |

| No Crystals Form | Solution is not saturated. | Add more of the anti-solvent (water) or evaporate some of the primary solvent (ethanol). |

| Presence of impurities inhibiting crystallization. | Try scratching the inside of the flask with a glass rod or adding a seed crystal. |

Conclusion

This guide provides a detailed and robust protocol for the synthesis and purification of S-phenylmethanethiosulfonate. By understanding the underlying chemical principles and following the outlined procedures with care, researchers can reliably produce high-purity PMTS for their synthetic needs. The emphasis on causality and troubleshooting is intended to empower scientists to adapt and optimize this protocol for their specific laboratory conditions and research goals.

References

-

Douglass, I. B., & Farah, B. S. (1959). The Reaction of Methanesulfonyl Chloride with Mercaptans in the Presence of Pyridine. The Journal of Organic Chemistry, 24(7), 973-975. [Link]

-

Field, L., & Parsons, T. F. (1964). Organic Disulfides and Related Substances. XII. S-Aryl Arenethiosulfonates and Related Compounds. Journal of the American Chemical Society, 86(2), 295-298. [Link]

-

Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7559-62-8, Benzyl methanethiosulfonate. Retrieved from [Link].

Phenylmethanethiosulfonate (PMTS): A Technical Guide to its Chemical Properties and Application in Proteomics

Abstract

In the landscape of quantitative and structural proteomics, the complete and specific modification of cysteine residues is a critical determinant of data quality and biological insight. While conventional alkylating agents such as iodoacetamide (IAA) and N-ethylmaleimide (NEM) are widely employed, their limitations, including off-target reactivity and incomplete reactions, necessitate the exploration of alternative chemistries. This in-depth technical guide provides a comprehensive overview of phenylmethanethiosulfonate (PMTS) as a cysteine-modifying reagent. We will delve into its fundamental chemical properties, the mechanism of its reaction with sulfhydryl groups, and its practical application in proteomics workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the precision and robustness of their mass spectrometry-based protein analysis.

Introduction: The Critical Role of Cysteine Alkylation in Proteomics

Mass spectrometry-based proteomics workflows typically involve the denaturation of proteins, reduction of disulfide bonds, and subsequent alkylation of the resulting free cysteine thiols.[1][2] This alkylation step is paramount for preventing the re-formation of disulfide bridges, which can interfere with enzymatic digestion and lead to ambiguous peptide identifications.[3] An ideal alkylating agent should exhibit high reactivity and specificity towards cysteine residues, minimize side reactions with other amino acids, and result in a stable modification that is easily interpretable in mass spectra.[1] While reagents like iodoacetamide have been the workhorses of proteomics, concerns about their potential for off-target modifications and incomplete reactions have spurred the investigation of alternative reagents.[4][5] Phenylmethanethiosulfonate (PMTS) presents itself as a promising alternative, leveraging a distinct chemical mechanism for cysteine modification.

Chemical Properties of Phenylmethanethiosulfonate (PMTS)

Phenylmethanethiosulfonate, also known as S-benzyl methanethiosulfonate, is a sulfur-containing organic compound. Its reactivity towards sulfhydryl groups is dictated by the thiosulfonate functional group (-S-SO₂-).

Molecular Structure:

Figure 1: Chemical structure of Phenylmethanethiosulfonate (PMTS).

The Mechanism of Cysteine Modification by PMTS

The reaction of PMTS with the sulfhydryl group of a cysteine residue proceeds via a nucleophilic attack of the thiolate anion (Cys-S⁻) on the thiol sulfur atom of the thiosulfonate group. This results in the formation of a mixed disulfide bond between the cysteine residue and the phenylmethyl (benzyl) group, with the concomitant release of methanesulfinate as a leaving group.

This reaction is distinct from the SN2 alkylation mechanism of haloacetamide reagents like iodoacetamide. The formation of a disulfide bond is a key feature of thiosulfonate reagents.

Figure 2: Reaction of PMTS with a cysteine residue.

Mass Spectrometric Signature of PMTS-Modified Cysteine

The covalent attachment of a phenylmethyl (benzyl) group to a cysteine residue results in a specific mass increase, which is readily detectable by mass spectrometry. This mass shift is a critical parameter for identifying modified peptides in proteomics datasets.

The monoisotopic mass of the S-benzylcysteine modification can be calculated as follows:

-

Monoisotopic mass of S-benzyl-L-cysteine: 211.0667 Da[4][6][7]

-

Monoisotopic mass of Cysteine: 103.0092 Da

Therefore, the monoisotopic mass shift resulting from the modification of a cysteine residue with PMTS is +108.0575 Da .

When configuring search parameters in proteomics software (e.g., MaxQuant, Proteome Discoverer, etc.), this value should be defined as a variable or static modification on cysteine residues.

| Reagent | Modification Group | Monoisotopic Mass Shift (Da) |

| Phenylmethanethiosulfonate (PMTS) | S-benzyl | +108.0575 |

| Iodoacetamide (IAA) | Carbamidomethyl | +57.0215 |

| N-ethylmaleimide (NEM) | Ethylsuccinimide | +125.0477 |

| Chloroacetamide (CAA) | Carbamidomethyl | +57.0215 |

| Acrylamide | Carbamoylethyl | +71.0371 |

Table 1: Comparison of mass shifts for common cysteine alkylating agents.

Experimental Protocol for Cysteine Alkylation with PMTS

While PMTS is not as ubiquitously used as IAA, a general protocol for its application in a standard bottom-up proteomics workflow can be outlined. It is crucial to note that optimal conditions may vary depending on the specific protein sample and experimental goals, and therefore, optimization is recommended.

5.1. Reagents and Materials

-

Phenylmethanethiosulfonate (PMTS)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Urea or Guanidine Hydrochloride

-

Ammonium Bicarbonate (NH₄HCO₃) or Tris-HCl buffer

-

Trypsin (mass spectrometry grade)

-

Formic Acid (FA)

-

Acetonitrile (ACN)

-

C18 desalting spin columns or tips

5.2. Step-by-Step Methodology

-

Protein Solubilization and Denaturation:

-

Resuspend the protein pellet in a denaturation buffer (e.g., 8 M Urea in 100 mM NH₄HCO₃, pH 8.0).

-

-

Reduction of Disulfide Bonds:

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes.

-

-

Cysteine Alkylation with PMTS:

-

Cool the sample to room temperature.

-

Add PMTS to a final concentration of 20-30 mM. (Note: This is a starting point and may require optimization. )

-

Incubate in the dark at room temperature for 30-60 minutes.

-

-

Quenching of Excess PMTS:

-

Add DTT to a final concentration of 20 mM to quench the unreacted PMTS.

-

Incubate for 15 minutes at room temperature.

-

-

Buffer Exchange and Protein Digestion:

-

Dilute the sample with 100 mM NH₄HCO₃ to reduce the urea concentration to less than 1.5 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Sample Acidification and Desalting:

-

Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.

-

Desalt the peptides using C18 spin columns or tips according to the manufacturer's protocol.

-

-

Mass Spectrometry Analysis:

-

Elute the desalted peptides and analyze by LC-MS/MS.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Automated proteomic sample preparation: The key component for high throughput and quantitative mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Phenylmethanethiosulfonate (PMTS): A Comprehensive Technical Guide to the Mechanism of Cysteine Modification

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of protein science and therapeutic development, the ability to selectively and reversibly modify cysteine residues is of paramount importance. Cysteine's unique nucleophilic thiol side chain makes it a focal point for understanding protein structure-function relationships, probing enzymatic mechanisms, and developing novel covalent therapeutics. Among the arsenal of reagents available for cysteine modification, phenylmethanethiosulfonate (PMTS) has emerged as a valuable tool for its specificity and the reversible nature of the modification it imparts. This guide, written from the perspective of a Senior Application Scientist, aims to provide an in-depth understanding of the chemical mechanism of PMTS-mediated cysteine modification, detailed experimental protocols, and practical insights to empower researchers in their scientific endeavors.

The Significance of Cysteine and the Role of PMTS

Cysteine, though one of the least abundant amino acids, plays a disproportionately large role in protein function.[1] Its thiol group can exist as a neutral thiol (R-SH) or a more reactive thiolate anion (R-S⁻), with the latter being a potent nucleophile.[1] This reactivity makes cysteine residues critical for:

-

Enzymatic Catalysis: Serving as a nucleophile in the active sites of enzymes like proteases and kinases.

-

Structural Integrity: Forming disulfide bonds that stabilize protein tertiary and quaternary structures.

-

Redox Sensing: Acting as sensors and mediators of cellular redox state through various oxidative modifications.[2]

-

Drug Targeting: Providing a "handle" for the development of covalent inhibitors and other targeted therapeutics.

Phenylmethanethiosulfonate (PMTS) is a thiol-reactive reagent that specifically targets cysteine residues, leading to the formation of a mixed disulfide bond. This process, known as S-phenylmethylthiolation, is particularly valuable because of its reversibility under reducing conditions, allowing for the protection of cysteine residues during synthetic procedures or the controlled modulation of protein function.

The Chemical Mechanism of Cysteine Modification by PMTS

The core of PMTS's utility lies in its specific and efficient reaction with the thiol group of cysteine. The reaction proceeds via a nucleophilic attack of the cysteine thiolate anion on the electrophilic sulfur atom of the thiosulfonate group in PMTS.

The Reaction Pathway

The overall reaction can be depicted as follows:

Caption: Mechanism of Cysteine Modification by PMTS.

The key steps are:

-

Deprotonation of Cysteine: The reaction is highly dependent on the pH of the environment. The cysteine thiol group (pKa ≈ 8.5) must be deprotonated to the more nucleophilic thiolate anion (Cys-S⁻) for the reaction to proceed efficiently. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the target cysteine.[1]

-

Nucleophilic Attack: The thiolate anion acts as a nucleophile and attacks the sulfur atom of the PMTS molecule that is bonded to the benzyl group.

-

Formation of the Mixed Disulfide: This attack results in the formation of a stable mixed disulfide bond between the cysteine residue and the phenylmethyl group of PMTS.

-

Release of the Leaving Group: The methanesulfinate anion (CH₃SO₂⁻) is released as a leaving group.

Reaction Kinetics and Specificity

The reaction between PMTS and cysteine follows second-order kinetics, with the rate being dependent on the concentrations of both the protein and PMTS. The specificity of PMTS for cysteine residues is high due to the strong nucleophilicity of the thiolate anion compared to other amino acid side chains at physiological pH. While reactions with other nucleophilic residues like lysine and histidine are possible, they are generally much slower and less favorable under optimized conditions.

Experimental Protocol for Protein Modification with PMTS

This section provides a detailed, step-by-step protocol for the modification of a protein with PMTS and subsequent analysis by mass spectrometry. This protocol is designed as a self-validating system, with built-in checks to ensure successful modification.

Materials and Reagents

-

Protein of interest (purified)

-

Phenylmethanethiosulfonate (PMTS)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5)

-

Quenching Reagent (e.g., Dithiothreitol (DTT) or β-mercaptoethanol)

-

Desalting columns or dialysis cassettes

-

Mass spectrometer (e.g., ESI-QTOF or Orbitrap)

-

Solvents for mass spectrometry (e.g., acetonitrile, water, formic acid)

Experimental Workflow

Caption: Experimental Workflow for PMTS Modification.

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Protein Solution: Prepare a solution of your purified protein in the chosen reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any thiol-containing reagents from the purification process.

-

PMTS Stock Solution: Prepare a fresh stock solution of PMTS (e.g., 100 mM) in an organic solvent such as DMSO or ethanol. PMTS is susceptible to hydrolysis, so it is crucial to prepare this solution immediately before use.

Step 2: Cysteine Modification Reaction

-

Reaction Setup: In a microcentrifuge tube, combine the protein solution with the PMTS stock solution to achieve the desired final molar excess of PMTS over the protein. A good starting point is a 10- to 50-fold molar excess.

-

Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle agitation. The optimal incubation time may need to be determined empirically for your specific protein.

Step 3: Quenching the Reaction

-

Addition of Quenching Reagent: To stop the reaction, add a quenching reagent such as DTT or β-mercaptoethanol to a final concentration that is in large excess to the initial PMTS concentration (e.g., 100-fold molar excess). This will react with any remaining PMTS.

Step 4: Removal of Excess Reagents

-

Desalting or Dialysis: Remove the excess PMTS, quenching reagent, and byproducts by either passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Step 5: Analysis by Mass Spectrometry

-

Intact Mass Analysis: Analyze the desalted, modified protein by electrospray ionization mass spectrometry (ESI-MS) to determine the mass shift. The addition of a phenylmethylthiol group (C₇H₇S) results in a mass increase of approximately 123.03 Da per modified cysteine.

-

Peptide Mapping (Bottom-up Proteomics):

-

Reduce and alkylate the modified protein (optional, depending on the goal).

-

Digest the protein with a protease (e.g., trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data against the protein sequence to identify the modified cysteine residues. The modified peptides will show a mass increase of 123.03 Da on the cysteine residue.

-

Data Presentation and Interpretation

Quantitative Data Summary

| Parameter | Recommended Range | Rationale |

| pH | 7.5 - 8.5 | Facilitates deprotonation of the cysteine thiol to the more reactive thiolate anion. |

| PMTS:Protein Molar Ratio | 10:1 to 50:1 | Ensures sufficient reagent to drive the reaction to completion without excessive non-specific modification. |

| Reaction Temperature | 20 - 25°C (Room Temp) | Provides a balance between reaction rate and protein stability. |

| Reaction Time | 1 - 2 hours | Typically sufficient for complete modification, but may require optimization for specific proteins. |

Reversibility of the Modification

A key advantage of PMTS is the reversibility of the S-phenylmethylthiolation. The mixed disulfide bond can be readily cleaved by treating the modified protein with an excess of a reducing agent like DTT or TCEP. This property is particularly useful for:

-

Protecting Cysteine Residues: Cysteines can be temporarily blocked with PMTS during other chemical modifications and then deprotected.

-

Studying Protein Function: The functional consequences of modifying a specific cysteine can be studied by comparing the activity of the modified and unmodified protein after reduction.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Modification | - pH is too low.- PMTS solution has degraded.- Presence of competing thiols in the buffer.- Inaccessible cysteine residue. | - Increase the pH of the reaction buffer to 8.0-8.5.- Prepare a fresh stock solution of PMTS immediately before use.- Ensure the protein is in a thiol-free buffer.- Consider using a mild denaturant to expose buried cysteines. |

| Non-specific Modification | - PMTS concentration is too high.- Reaction time is too long.- pH is too high, leading to reaction with other nucleophiles. | - Reduce the molar excess of PMTS.- Optimize the reaction time by performing a time-course experiment.- Lower the reaction pH to 7.5. |

| Protein Precipitation | - The modification alters the protein's solubility.- The organic solvent from the PMTS stock is too high. | - Perform the reaction at a lower protein concentration.- Minimize the volume of the organic solvent used to dissolve PMTS. |

| Incomplete Reversal | - Insufficient reducing agent.- Incomplete reaction time for reduction. | - Increase the concentration of the reducing agent (e.g., DTT, TCEP).- Increase the incubation time for the reduction step. |

Conclusion

Phenylmethanethiosulfonate is a powerful and versatile reagent for the specific and reversible modification of cysteine residues in proteins. By understanding the underlying chemical mechanism and carefully controlling the reaction conditions, researchers can effectively utilize PMTS to probe protein structure and function, protect cysteine residues, and develop novel covalent probes and therapeutics. The protocols and insights provided in this guide are intended to serve as a robust starting point for your experimental design, enabling you to confidently and successfully incorporate PMTS into your research toolkit.

References

-

Atwood, J. A., Cheng, L., Alvarez-Manilla, G., et al. (2008). Quantitation by isobaric labeling: Applications to glycomics. Journal of Proteome Research, 7(1), 367–374. [Link]

-

Colangelo, J., & Orlando, R. (1999). On-target exoglycosidase digestions/MALDI-MS for determining the primary structures of carbohydrate chains. Analytical Chemistry, 71(7), 1479–1482. [Link]

-

Dempsey, G. T., et al. (2011). A new photoswitch for light-controlled reversible Michael addition of thiols. Journal of the American Chemical Society, 133(47), 18986–18989. [Link]

-

Gao, J., & Gois, P. M. (2016). 2-Formylphenylboronic Acid: A Versatile Platform for Bio-orthogonal Ligation. Angewandte Chemie International Edition, 55(2), 438-440. [Link]

-

Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology, 17(10), 994–999. [Link]

-

Hassan, R. M., Ibrahim, S. A., & Sayed, S. A. (2018). Kinetics and mechanistic aspects on electron-transfer process for permanganate oxidation of poly(ethylene glycol) in aqueous acidic solutions in the presence and absence of Ru(III) catalyst. Journal of the Iranian Chemical Society, 15(10), 2235-2244. [Link]

-

Neujahr, H. Y. (1982). Thiol- and pH-modulated slow conformational changes and cooperativity of phenol-binding sites in phenol hydroxylase. Biochemistry, 21(23), 5833–5838. [Link]

-

Oda, Y., Huang, K., Cross, F. R., Cowburn, D., & Chait, B. T. (1999). Accurate quantitation of protein expression and site-specific phosphorylation. Proceedings of the National Academy of Sciences, 96(12), 6591–6596. [Link]

-

Pino, L. K., et al. (2017). A reproducible and scalable pipeline for proteomics analysis of formalin-fixed, paraffin-embedded tissues. Journal of Proteome Research, 16(5), 1947–1960. [Link]

-

Wink, D. A., Nims, R. W., Darbyshire, J. F., Christodoulou, D., Hanbauer, I., Cox, G. W., ... & Krishna, M. C. (1994). Reaction kinetics for nitrosation of cysteine and glutathione in aerobic nitric oxide solutions at neutral pH. Insights into the fate and physiological effects of intermediates generated in the NO/O2 reaction. Chemical Research in Toxicology, 7(4), 519–525. [Link]

-

Yang, Y., & Orlando, R. (1996). Identifying the glycosylation sites and site-specific carbohydrate heterogeneity of glycoproteins by matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 10(8), 932–936. [Link]

-

Zecha, J., Satpathy, S., Kanashova, T., Avanessian, S. C., Kane, M. H., Clauser, K. R., ... & Kuster, B. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Molecular & Cellular Proteomics, 18(7), 1468–1478. [Link]

-

Zhang, G., & Neubert, T. A. (2009). Phospho-Proteomics, Methods and Protocols. Methods in Molecular Biology, 527, 79–92. [Link]

-

Cytiva. (2025, March 20). Troubleshooting protein recovery issues. [Link]

-

Gallogly, M. M., & Mieyal, J. J. (2007). Mechanisms of reversible protein S-glutathionylation in redox signaling and oxidative stress. Current opinion in pharmacology, 7(4), 381–391. [Link]

-

Yang, J., et al. (2022). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. Chemistry, 28(20), e202200058. [Link]

-

van der Wagt, B. (2016). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University. [Link]

-

Yang, J., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Angewandte Chemie International Edition, 61(12), e202114227. [Link]

-

Yang, S. I., et al. (2004). Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution. Journal of pharmaceutical sciences, 93(10), 2587–2596. [Link]

-

Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Recombinant Protein Problems. [Link]

-

Liao, C. H., & Tsen, W. C. (2006). The kinetics of thiol-mediated decomposition of S-nitrosothiols. Journal of pharmaceutical sciences, 95(10), 2139–2149. [Link]

-

Wang, Y., et al. (2024). Cysteine S-acetylation is a widespread post-translational modification on metabolic proteins. Nature Communications, 15(1), 438. [Link]

-

Wang, Y., et al. (2024). Cysteine S-acetylation is a post-translational modification involved in metabolic regulation. bioRxiv. [Link]

-

Still, R. H., & Still, K. (1998). Kinetics of the anaerobic reaction of nitric oxide with cysteine, glutathione and cysteine-containing proteins: implications for in vivo S-nitrosation. Journal of the Chemical Society, Perkin Transactions 2, (8), 1639-1646. [Link]

-

Macfarlane, R. D., et al. (2007). Selective cysteine modification of metal-free human metallothionein 1a and its isolated domain fragments: Solution structural properties revealed via ESI-MS. Journal of the American Society for Mass Spectrometry, 18(6), 1037–1045. [Link]

-

Khan, M. M. T., & Martell, A. E. (1967). Metal ion and metal chelate catalyzed oxidation of ascorbic acid by molecular oxygen. I. Cupric and ferric ion catalyzed oxidation. Journal of the American Chemical Society, 89(16), 4176-4185. [Link]

-

Turell, L., et al. (2013). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Proteomics, 13(15), 2241-2250. [Link]

Sources

An In-depth Technical Guide to the Kinetics of Phenylmethanethiosulfonate Reactions with Thiols

For Researchers, Scientists, and Drug Development Professionals

Foreword

The reaction of phenylmethanethiosulfonate (PMTS) with thiols represents a cornerstone of bioconjugation chemistry and redox biology. Its utility in the selective modification of cysteine residues in proteins and peptides has made it an invaluable tool for researchers in drug development, proteomics, and fundamental biological sciences. Understanding the kinetics of this reaction is paramount for its effective and predictable application. This guide, designed for the practicing scientist, provides a comprehensive exploration of the core principles governing the kinetics of the PMTS-thiol reaction, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Thiol-Thiosulfonate Reaction

The sulfhydryl group (-SH) of cysteine residues is a highly reactive nucleophile within biological systems.[1] This reactivity makes it a prime target for selective chemical modification. Thiosulfonates, such as phenylmethanethiosulfonate, are a class of reagents that react specifically with thiols to form mixed disulfides. This reaction is characterized by its high selectivity and efficiency under physiological conditions, making it a powerful tool for:

-

Protein Modification and Labeling: Attaching probes, tags, or therapeutic moieties to proteins.

-

Enzyme Inhibition Studies: Investigating the role of active-site cysteine residues.[2]

-

Redox Biology Research: Studying the dynamics of thiol-disulfide exchange and oxidative stress.

-

Drug Development: Creating antibody-drug conjugates and other targeted therapeutics.

This guide will delve into the kinetic intricacies of this vital reaction, providing the foundational knowledge necessary for its precise control and application.

The Reaction Mechanism: A Nucleophilic Attack

The reaction between a thiol (R-SH) and phenylmethanethiosulfonate (PhCH₂-S-SO₂-Ph) proceeds via a nucleophilic substitution mechanism. The key steps are as follows:

-

Thiol Deprotonation: The thiol must first be deprotonated to its more nucleophilic thiolate form (R-S⁻). The extent of deprotonation is governed by the thiol's pKa and the pH of the reaction medium.

-

Nucleophilic Attack: The thiolate anion then acts as a nucleophile, attacking the electrophilic sulfur atom of the thiosulfonate.

-

Disulfide Bond Formation and Leaving Group Departure: This attack results in the formation of a new, mixed disulfide bond (R-S-S-CH₂Ph) and the departure of the benzenesulfinate anion (PhSO₂⁻) as a leaving group.

The overall reaction can be represented as:

R-S⁻ + PhCH₂-S-SO₂-Ph → R-S-S-CH₂Ph + PhSO₂⁻

Key Factors Influencing Reaction Kinetics

The rate of the PMTS-thiol reaction is governed by several critical factors. A thorough understanding of these allows for the precise tuning of reaction conditions to achieve desired outcomes.

The Pivotal Role of pH and Thiol pKa

The concentration of the reactive thiolate species is directly dependent on the pH of the solution and the pKa of the thiol. The Henderson-Hasselbalch equation describes this relationship:

pH = pKa + log([R-S⁻]/[R-SH])

As the pH increases above the thiol's pKa, the concentration of the more nucleophilic thiolate anion rises, leading to an increase in the reaction rate.[3] This relationship results in a characteristic pH-rate profile where the reaction rate increases with pH until it plateaus at a pH where the thiol is predominantly in its thiolate form.

Table 1: pKa Values of Common Biological Thiols

| Thiol | pKa |

| Cysteine (in peptides) | ~8.3-8.6 |

| Glutathione | ~8.8 |

| N-acetylcysteine | ~9.5 |

Note: The local protein environment can significantly influence the pKa of a cysteine residue.

Intrinsic Reactivity of the Thiol

While pKa is a dominant factor, the intrinsic nucleophilicity of the thiolate also plays a role. Steric hindrance around the sulfhydryl group can decrease the reaction rate. For instance, a cysteine residue buried within a protein's tertiary structure will react more slowly than an exposed one.

Temperature and Solvent Effects

As with most chemical reactions, the rate of the PMTS-thiol reaction increases with temperature, following the Arrhenius equation. The choice of solvent can also influence the reaction rate by affecting the stability of the reactants and the transition state. While aqueous buffers are most common for biological applications, the inclusion of organic co-solvents can modulate the reaction kinetics.

Quantitative Analysis of Reaction Kinetics

The reaction between PMTS and a thiol is a second-order reaction. The rate law can be expressed as:

Rate = k[R-SH]total[PMTS]

Where:

-

k is the second-order rate constant.

-

[R-SH]total is the total concentration of the thiol (both protonated and deprotonated forms).

-

[PMTS] is the concentration of phenylmethanethiosulfonate.

Due to the pH dependence of the thiolate concentration, the observed rate constant (kobs) will vary with pH.

Pseudo-First-Order Conditions for Kinetic Studies

To simplify the determination of the rate constant, kinetic experiments are often conducted under pseudo-first-order conditions.[4] This is achieved by using a large excess of one reactant (typically the thiol) relative to the other (PMTS). In this scenario, the concentration of the excess reactant remains effectively constant throughout the reaction, and the reaction follows pseudo-first-order kinetics with respect to the limiting reactant (PMTS).

Rate ≈ k'[PMTS]

Where k' is the pseudo-first-order rate constant, and k' = k[R-SH]total.

By measuring k' at different concentrations of the excess thiol, the second-order rate constant (k) can be determined from the slope of a plot of k' versus [R-SH]total.

Experimental Protocols for Kinetic Analysis

Precise and reproducible kinetic data are essential for understanding and applying the PMTS-thiol reaction. The following section outlines a robust experimental workflow for determining the reaction kinetics.

Spectrophotometric Monitoring of the Reaction

A common and convenient method for monitoring the progress of the PMTS-thiol reaction is UV-Vis spectrophotometry. This can be achieved by monitoring the disappearance of a reactant or the appearance of a product that has a distinct absorbance spectrum. For rapid reactions, a stopped-flow spectrophotometer is the instrument of choice.[5][6][7]

Protocol: Kinetic Analysis using Stopped-Flow Spectrophotometry

-

Reagent Preparation:

-

Prepare a stock solution of Phenylmethanethiosulfonate (PMTS) in a suitable organic solvent (e.g., acetonitrile or DMSO) to ensure solubility.

-

Prepare stock solutions of the thiol (e.g., cysteine, glutathione) in the desired reaction buffer. The buffer should have a pKa close to the desired reaction pH to maintain stable pH throughout the experiment.

-

All solutions should be freshly prepared and deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent thiol oxidation.

-

-

Instrument Setup:

-

Set the stopped-flow spectrophotometer to the desired temperature.

-

Determine the optimal wavelength for monitoring the reaction. This may be a wavelength where a reactant absorbs and a product does not, or vice-versa. A full spectral scan of the reactants and expected products can help in selecting this wavelength.[8]

-

-

Kinetic Run (Pseudo-First-Order Conditions):

-

Load one syringe of the stopped-flow instrument with the PMTS solution (at a low, limiting concentration).

-

Load the other syringe with the thiol solution at a concentration at least 10-fold higher than the PMTS concentration.

-

Rapidly mix the two solutions in the instrument's mixing chamber and initiate data acquisition.

-

Record the change in absorbance over time.

-

-

Data Analysis:

-

Fit the absorbance versus time data to a single exponential decay or rise function to obtain the pseudo-first-order rate constant (k').

-

Repeat the experiment with varying concentrations of the excess thiol.

-

Plot the obtained pseudo-first-order rate constants (k') against the total thiol concentration ([R-SH]total).

-

The slope of this linear plot will be the second-order rate constant (k).[9]

-

Alternative Monitoring Techniques

While spectrophotometry is widely used, other techniques can provide valuable kinetic and mechanistic information:

-

NMR Spectroscopy: Real-time NMR monitoring can be used to follow the disappearance of reactant signals and the appearance of product signals, providing detailed structural information alongside kinetic data.

-

Mass Spectrometry: By quenching the reaction at various time points, the reaction mixture can be analyzed by mass spectrometry to identify and quantify reactants, products, and any potential intermediates or side products.[10]

Conclusion and Future Directions

The reaction of phenylmethanethiosulfonate with thiols is a powerful and versatile tool in the arsenal of chemists and biologists. A comprehensive understanding of the kinetics of this reaction, as outlined in this guide, is essential for its successful and reproducible application. By carefully controlling factors such as pH, reactant concentrations, and temperature, researchers can harness the full potential of this important bioconjugation reaction.

Future research in this area will likely focus on the development of novel thiosulfonate reagents with tailored reactivity profiles and the application of advanced analytical techniques to study these reactions in increasingly complex biological systems. The principles and methodologies detailed in this guide provide a solid foundation for these future endeavors.

References

- Dynamics of Dinitrosyl Iron Complex (DNIC) Formation with Low Molecular Weight Thiols. (2019). SciSpace.

- The second-order rate constants for the reaction of thiosulfonate... (n.d.).

- Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Cave

- Activation of Methyltetrahydrofolate by Cobalamin-Independent Methionine Synthase. (2007). NIH.

- NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC.

- Biological Thiols and Carbon Disulfide: The Formation and Decay of Trithiocarbonates under Physiologically Relevant Conditions. (2017). ACS Omega.

- Stopped-Flow Kinetic Investigation of Manganese-based Chemiluminescence Oxidation Reactions. (n.d.). University of Huddersfield Repository.

- Determination of rate constants of the reactions of thiols with superoxide radical by electron paramagnetic resonance: critical remarks on spectrophotometric approaches. (n.d.). PubMed.

- A Pseudo‐catalytic Network Motif for Thiol‐based Chemical Reaction Networks. (2025).

- Absorption spectra of thiol compounds determined under optimum... (n.d.).

- Engineering the pH-dependence of kinetic parameters of maize glutathione S-transferase I by site-directed mutagenesis. (n.d.). PubMed.

- The simulated UV/Vis absorption spectra for the thiol, thione and... (n.d.).

- Reaction kinetics and targeting to cellular glutathione S-transferase of the glutathione peroxidase mimetic PhSeZnCl and its D,L-polylactide microparticle formul

- Methods for the determination and quantification of the reactive thiol proteome. (n.d.). PMC.

- pH profiles indicative of rate-limiting nucleophilic displacement in thioltransferase c

- REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDI

- Fast Cysteine Bioconjug

- Copper-Catalyzed Glutathione Oxidation is Accelerated by the Anticancer Thiosemicarbazone Dp44mT and Further Boosted

- Determining Rate Laws

- Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution. (n.d.). PubMed.

- (a) Ellman thiol-disulfide interchange reaction; (b) UV-Vis absorption... (n.d.).

Sources

- 1. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Activation of Methyltetrahydrofolate by Cobalamin-Independent Methionine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Kinetics of Azanone (HNO) Reactions with Thiols: Effect of pH - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the reactivity of phenylmethanethiosulfonate with cysteine

An In-Depth Technical Guide to the Reactivity of Phenylmethanethiosulfonate with Cysteine

This guide provides a comprehensive exploration of the chemical reactivity between phenylmethanethiosulfonate (PMTS) and cysteine residues. Designed for researchers, chemists, and drug development professionals, it moves beyond simple protocols to elucidate the underlying mechanisms, kinetic considerations, and practical applications of this powerful bioconjugation tool. Our focus is on delivering field-proven insights to empower robust and reproducible experimental design.

The specific and efficient modification of cysteine residues on proteins and peptides is a cornerstone of modern chemical biology, enabling the development of antibody-drug conjugates (ADCs), the attachment of imaging probes, and the study of protein function. Phenylmethanethiosulfonate, and its family of methanethiosulfonate (MTS) reagents, are highly valued for their specific reactivity with thiol groups.

The core of this interaction is a nucleophilic attack by the deprotonated form of the cysteine's thiol group, the thiolate anion (R-S⁻), on the electrophilic sulfur atom of the thiosulfonate group in PMTS. This reaction results in the formation of a stable, yet potentially reversible, mixed disulfide bond between the cysteine residue and the phenylmethyl group. The other product is the methanesulfinate anion, a stable leaving group that drives the reaction forward.

The high reactivity and specificity for cysteine are rooted in the unique nucleophilicity of the thiolate anion compared to other amino acid side chains at physiological pH.[1]

Caption: Reaction mechanism of Phenylmethanethiosulfonate with a cysteine thiolate.

Causality in Experimental Design: Key Reaction Parameters

Achieving optimal results with PMTS requires a clear understanding of the factors that govern the reaction's rate and specificity. Simply following a generic protocol is insufficient; a senior scientist must comprehend the causality behind each parameter to troubleshoot and adapt the methodology for their specific biomolecule.

The Critical Role of pH

The single most important factor is the reaction pH. The reactive species is the cysteine thiolate anion (R-S⁻), not the protonated thiol (R-SH). Therefore, the reaction rate is directly dependent on the concentration of the thiolate. This is governed by the pKa of the specific cysteine residue, which is typically around 8.5 but can vary significantly based on its local microenvironment within the protein.

-

Below pKa: At a pH significantly below the cysteine's pKa, the equilibrium favors the protonated, non-reactive thiol form, leading to a very slow reaction.

-

At or Near pKa: The concentration of the reactive thiolate increases, accelerating the reaction. For most applications, a pH range of 7.0-8.5 provides a good balance between reaction rate and protein stability.

-

Above pKa: While the rate increases, a pH above 9.0 can promote side reactions, such as the hydrolysis of the thiosulfonate reagent and potential reactions with other nucleophilic residues like lysine, although the latter is generally much slower.[1][2]

Stoichiometry and Concentration

The reaction follows second-order kinetics.[3] Therefore, the rate is dependent on the concentrations of both the cysteine and the PMTS reagent. In practice, a molar excess of the PMTS reagent is used to drive the reaction to completion, especially when dealing with low protein concentrations. A 5- to 20-fold molar excess is a common starting point, but this must be optimized. An excessive excess can increase the risk of non-specific modifications and make purification more challenging.

Temperature and Time

Most cysteine modification reactions are performed at room temperature (20-25°C) or 4°C.[4] Lower temperatures can be used to slow down the reaction and minimize potential protein degradation, but will require longer incubation times. The reaction is typically rapid, often reaching completion within 30-60 minutes at room temperature with an appropriate pH and reagent excess.[4] It is always advisable to perform a time-course experiment to determine the optimal reaction time for a new system.

| Parameter | Recommended Range | Rationale & Expert Insights |

| pH | 7.0 - 8.5 | Balances sufficient thiolate concentration for reactivity with protein stability and minimizes side reactions. The specific pKa of the target cysteine is the ultimate determinant. |

| Temperature | 4°C to 25°C | 25°C promotes faster kinetics. 4°C is preferred for sensitive proteins or when a slower, more controlled reaction is desired. |

| PMTS Molar Excess | 5x - 20x over Cysteine | Drives the reaction to completion. Higher excess may be needed for buried cysteines but increases the need for robust purification to remove unreacted reagent. |

| Reaction Time | 15 min - 2 hours | Highly dependent on other parameters. Should be empirically determined by monitoring the reaction progress via mass spectrometry or other analytical methods. |

| Solvent | Aqueous Buffers (e.g., PBS, HEPES) | PMTS is typically dissolved in a water-miscible organic solvent (e.g., DMSO, DMF) before being added to the aqueous protein solution to prevent precipitation. |

Applications in Drug Development and Research

The utility of PMTS extends across various domains of scientific inquiry, from fundamental proteomics to the synthesis of next-generation biotherapeutics.

-

Site-Specific Bioconjugation: PMTS is instrumental in creating homogenous bioconjugates.[5] By modifying a specific, engineered, or naturally accessible cysteine, payloads such as toxins for ADCs, radiolabels, or imaging agents can be attached with precise control over the location and stoichiometry (drug-to-antibody ratio).[6] This site-specificity is a significant advantage over stochastic methods like lysine conjugation.[6]

-

Enzyme Inhibition and Mechanistic Studies: Many enzymes, particularly proteases, possess a critical cysteine residue in their active site.[7] PMTS can be used as a reversible inhibitor to probe the role of this cysteine in catalysis.[7][8] The disulfide bond formed can often be reversed with reducing agents like dithiothreitol (DTT), allowing for controlled activation and deactivation.[8]

-

Mapping Cysteine Accessibility: In structural biology and proteomics, PMTS can be used as a probe to identify which cysteine residues are solvent-exposed and reactive on a protein's surface.[4] This information is valuable for understanding protein folding, function, and potential sites for drug targeting.

Self-Validating Experimental Workflows & Protocols

A protocol is only as good as its validation. The following workflows are designed as self-validating systems, incorporating analytical checkpoints to ensure confidence in the results.

General Workflow for Protein Modification

Sources

- 1. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactive sulfur species: kinetics and mechanisms of the reaction of cysteine thiosulfinate ester with cysteine to give cysteine sulfenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Harnessing Fc-Directed Bioconjugation for the Synthesis of Site-Specifically Modified Radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversible Inhibition of Cysteine Proteases Using S-Methyl Methanethiosulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylmethanethiosulfonate (PMTS): A Technical Guide to Probing Functional Cysteine Residues

Introduction: The Critical Role of Cysteine Residues in Protein Function and Drug Discovery

Within the complex architecture of proteins, the amino acid cysteine holds a unique and pivotal position. Though one of the least abundant amino acids, its side chain, terminating in a thiol group (-SH), is a hotbed of chemical reactivity. This reactivity allows cysteine residues to play a multifaceted role in protein structure, catalysis, and regulation.[1][2][3] The ability of the thiol group to be easily oxidized and to form reversible disulfide bonds is fundamental to the stability and function of many proteins.[2][4][5]

Functionally, cysteine residues are often found at the heart of enzyme active sites, where their nucleophilic nature is harnessed for catalysis.[6][7] They also participate in metal coordination, forming essential components of zinc-finger domains and other metalloproteins. Furthermore, the reversible modification of cysteine thiols through processes like S-nitrosylation, S-glutathionylation, and S-acylation serves as a critical mechanism for cellular signaling and redox regulation.[2][3][4][6]

Given their functional significance, cysteine residues have emerged as attractive targets for drug discovery.[1] Covalent inhibitors that specifically target reactive cysteines can offer enhanced potency and selectivity. Therefore, the ability to identify and characterize functionally important cysteine residues within a protein is of paramount importance to researchers in basic science and drug development. This guide focuses on a powerful chemical probe, Phenylmethanethiosulfonate (PMTS), for the selective modification and identification of these critical cysteine residues.

Phenylmethanethiosulfonate (PMTS): A Reversible Probe for Cysteine Reactivity

Phenylmethanethiosulfonate (PMTS) belongs to the class of methanethiosulfonate (MTS) reagents, which are highly effective and specific for modifying the thiol group of cysteine residues.[8][9] The reaction proceeds via a nucleophilic attack of the deprotonated cysteine (thiolate) on the sulfur atom of the thiosulfonate, resulting in the formation of a mixed disulfide bond between the protein and the benzylthio- moiety of PMTS. This modification introduces a benzyl group attached to the cysteine sulfur, leading to a predictable mass increase that can be readily detected by mass spectrometry.

One of the key advantages of PMTS and other MTS reagents is the reversibility of the modification.[8][9] The newly formed disulfide bond can be readily cleaved by the addition of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), restoring the native cysteine residue. This reversibility is a crucial feature that allows for controlled experiments and validation of the functional consequences of cysteine modification.

Mechanism of Cysteine Modification by PMTS

The reaction between PMTS and a cysteine residue is a specific and efficient process that occurs under mild physiological conditions. The underlying chemistry involves the nucleophilic attack of a cysteine thiolate anion on the disulfide bond of the PMTS molecule.

Figure 1: Reaction of PMTS with a Cysteine Residue. The thiolate form of a cysteine residue on a protein performs a nucleophilic attack on the disulfide bond of PMTS. This results in the formation of a mixed disulfide with the protein and the release of a benzenesulfinate leaving group. The modification is reversible with the addition of reducing agents like DTT or TCEP.

The rate of this reaction is dependent on the pKa of the cysteine thiol. Cysteines with a lower pKa exist to a greater extent in the more reactive thiolate form at physiological pH and will therefore react more rapidly with PMTS. Functionally important cysteines, such as those in catalytic sites, often have perturbed pKa values due to their local microenvironment, making them more susceptible to modification by PMTS. This differential reactivity is a key principle that allows PMTS to be used as a probe for functional cysteine residues.

Experimental Design: A Workflow for Identifying Functional Cysteines

A typical workflow for using PMTS to identify functional cysteine residues involves a combination of protein modification, functional assays, and mass spectrometry-based proteomics. The overall strategy is to correlate the modification of specific cysteine residues with a change in protein function.

Figure 2: Experimental Workflow for Identifying Functional Cysteines with PMTS. A typical workflow involves treating the protein sample with PMTS, followed by parallel functional and mass spectrometric analyses to correlate cysteine modification with changes in protein activity.

Key Considerations for Experimental Design:

-

PMTS Concentration and Incubation Time: The extent of cysteine modification is dependent on both the concentration of PMTS and the incubation time. It is crucial to perform pilot experiments to determine the optimal conditions that result in a measurable change in protein function without causing widespread, non-specific modification.

-

pH: The reaction of PMTS with cysteines is pH-dependent, as it requires the deprotonated thiolate form. Performing the reaction at a pH slightly above the pKa of a typical cysteine (around 8.0-8.5) can enhance the reaction rate. However, the pH should be chosen carefully to maintain the stability and activity of the protein of interest.

-

Controls: Appropriate controls are essential for interpreting the results. These should include a no-PMTS control to measure the baseline activity of the protein and a control where the protein is fully denatured before PMTS treatment to assess the accessibility of all cysteine residues.

-

Reversibility: To confirm that the observed functional effect is due to the specific modification of cysteine residues, the reversibility of the PMT-induced effect should be tested by treating the modified protein with a reducing agent like DTT or TCEP.

Detailed Protocols

Protocol 1: PMTS Labeling of a Purified Protein

This protocol provides a general procedure for the modification of a purified protein with PMTS. The specific concentrations and incubation times may need to be optimized for your protein of interest.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

-

Phenylmethanethiosulfonate (PMTS)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Buffer for functional assay or mass spectrometry analysis

Procedure:

-

Prepare PMTS Stock Solution: Dissolve PMTS in anhydrous DMSO to a final concentration of 100 mM. This stock solution should be prepared fresh and protected from moisture.

-

Protein Preparation: Ensure your purified protein is in a buffer free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol). If necessary, perform a buffer exchange using a desalting column.

-

PMTS Reaction: Add the PMTS stock solution to the protein solution to achieve the desired final concentration (e.g., 10 µM to 1 mM). The final DMSO concentration should be kept low (typically <5%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 30 minutes to 2 hours). The optimal time will depend on the reactivity of the target cysteine(s).

-

Quenching the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. This will react with any excess PMTS.

-

Removal of Excess Reagents: Remove excess PMTS and byproducts by buffer exchange using a desalting column or dialysis into the appropriate buffer for downstream applications.

-

Analysis: Proceed with functional assays and/or mass spectrometry analysis.

Protocol 2: Mass Spectrometry Analysis of PMTS-Modified Proteins

This protocol outlines the general steps for identifying PMTS-modified cysteine residues using mass spectrometry.

Materials:

-

PMTS-modified protein sample

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

C18 desalting column

-

Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Denaturation and Reduction: Denature the protein sample in 8 M urea. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylation: Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes. This step is crucial to prevent the re-formation of disulfide bonds.

-

Digestion: Dilute the sample with an appropriate buffer to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.

-

Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 column.

-

LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 and MS/MS spectra.

-

Data Analysis: Search the acquired MS/MS data against a protein database using a search engine such as Mascot, Sequest, or MaxQuant. Specify the variable modification of cysteine with the mass of the benzylthio- group (+122.02 Da) and the fixed modification of cysteine with carbamidomethyl (+57.02 Da) from IAA. The identification of peptides containing the +122.02 Da mass shift will pinpoint the PMTS-modified cysteine residues.

Data Presentation and Interpretation

The results of PMTS labeling experiments can be effectively summarized in tables to facilitate comparison and interpretation.

Table 1: Effect of PMTS on Enzyme Activity

| PMTS Concentration (µM) | Incubation Time (min) | Relative Enzyme Activity (%) |

| 0 (Control) | 60 | 100 |

| 10 | 60 | 85 |

| 50 | 60 | 42 |

| 100 | 60 | 15 |

| 100 + DTT | 60 | 95 |

This table clearly demonstrates a dose-dependent inhibition of enzyme activity by PMTS, which is reversible upon the addition of DTT, strongly suggesting that the inhibition is due to the modification of one or more cysteine residues.

Table 2: Identification of PMTS-Modified Cysteine Residues by Mass Spectrometry

| Peptide Sequence | Modified Cysteine | Mass Shift (Da) | Mascot Score |

| ACC GHKL | Cys-123 | +122.02 | 85 |

| YVC NPQ | Cys-245 | +122.02 | 67 |

This table identifies the specific cysteine residues that were modified by PMTS, providing the primary evidence for the site of action. By correlating the data from Table 1 and Table 2, one can infer that Cys-123 and/or Cys-245 are likely to be functionally important.

Case Study: Probing the Active Site of Papain

Papain, a cysteine protease, serves as a classic example of an enzyme with a highly reactive cysteine residue (Cys-25) in its active site.[10][11][12][13] The catalytic activity of papain is dependent on the nucleophilic character of this cysteine. Treatment of papain with PMTS results in the rapid and specific modification of Cys-25, leading to a complete loss of enzymatic activity. This inhibition can be fully reversed by the addition of DTT, which regenerates the active enzyme. This case study exemplifies the utility of PMTS in identifying and confirming the functional importance of a catalytic cysteine residue.

Advantages and Limitations of PMTS as a Cysteine Probe

Advantages:

-

High Specificity for Cysteines: PMTS reacts specifically with the thiol group of cysteine residues under mild conditions.

-

Reversibility: The disulfide bond formed is readily cleaved by reducing agents, allowing for controlled experiments and functional validation.

-

Defined Mass Shift: The modification adds a known mass to the cysteine residue, facilitating its identification by mass spectrometry.

-

Probing Reactivity: The rate of modification can provide insights into the local microenvironment and functional importance of a cysteine residue.

Limitations:

-

Potential for Off-Target Reactivity at High Concentrations: At very high concentrations or prolonged incubation times, PMTS may exhibit some reactivity towards other nucleophilic amino acid side chains.

-

Accessibility: PMTS can only modify cysteine residues that are accessible to the solvent. Buried cysteines will not be modified unless the protein is denatured.

-

Stability: PMTS solutions in DMSO should be prepared fresh and protected from moisture to prevent hydrolysis.

Conclusion

Phenylmethanethiosulfonate (PMTS) is a valuable and versatile chemical tool for researchers and drug discovery professionals seeking to identify and characterize functional cysteine residues in proteins. Its high specificity, reversible nature, and compatibility with mass spectrometry make it an ideal probe for elucidating the roles of cysteines in catalysis, regulation, and protein structure. By carefully designing experiments and utilizing the protocols outlined in this guide, researchers can gain significant insights into the functional landscape of the proteome and accelerate the discovery of novel therapeutics targeting this critical amino acid.

References

-

Antignano, F., et al. (2014). A chemical biology toolbox to study protein methyltransferases and epigenetic signaling. bioRxiv. [Link]

-

Biochemical Society. (2012). Chemical proteomics: a powerful tool for exploring protein lipidation by Edward Tate. YouTube. [Link]

-

Chiappetta, G., et al. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Analytical and Bioanalytical Chemistry, 409(10), 2547–2557. [Link]

-

Couturier, J., et al. (2024). Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction. International Journal of Molecular Sciences, 25(18), 9876. [Link]

-

Finelli, M. J., & Van Vranken, D. L. (2020). Cysteine Reactivity Across the Sub-Cellular Universe. Frontiers in Chemistry, 8, 603. [Link]

-

Fries, E., et al. (2022). Persistent, mobile, and toxic plastic additives in Canada: properties and prioritization. Environmental Science: Processes & Impacts, 24(11), 1937-1949. [Link]

- García-Santamarina, S., et al. (2014). Cysteine oxidative modifications: reversible on/off switches. Biochemical Society Transactions, 42(4), 981-986.

- Hermanson, G. T. (2013).

-

Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current protocols in protein science, 79, 28.9.1–28.9.14. [Link]

-

Krenske, E. H., et al. (2014). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society, 136(34), 12016–12025. [Link]

- Lo Conte, M., & Carroll, K. S. (2013). The chemistry of cysteine oxidation and detection. In Oxidative Post-Translational Modifications of Proteins (pp. 1-53). Royal Society of Chemistry.

-

Loo, J. A. (2008). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit 16.1. [Link]

-

MDPI. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74351, Phenylmethylsulfonyl fluoride. Retrieved January 21, 2026, from [Link].

-

National Institutes of Health. (n.d.). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. [Link]

-

Novartis. (n.d.). Expert Science & Technology - (Oligonucleotides/Peptide Therapeutics). [Link]

- Pace, N. C., & Weerapana, E. (2013). Cysteine. In eLS. John Wiley & Sons, Ltd.

-

PNAS. (2009). Pasteurella multocida toxin activation of heterotrimeric G proteins by deamidation. [Link]

-

ResearchGate. (2025). (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. [Link]

-

ResearchGate. (2025). (PDF) Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction. [Link]

-

Stack Overflow. (2026). Machine Learning: Fisher-Irwing test with multilabels. [Link]

-

Teledyne Vision Solutions. (n.d.). Labeling Proteins For Single Molecule Imaging. [Link]

- Van der Walle, C. F., et al. (2020). Cysteine-mediated drug delivery. Journal of Controlled Release, 327, 269-284.

-

Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790–795. [Link]

-

Whitaker, J. R., & Perez-Villasenor, J. (1968). Chemical modification of papain. I. Reaction with the chloromethyl ketones of phenylalanine and lysine and with phenylmethyl-sulfonyl fluoride. Archives of biochemistry and biophysics, 124(1), 70-78. [Link]

-

Wikipedia. (n.d.). Post-translational modification. Retrieved January 21, 2026, from [Link].

-

Willems, P., et al. (2023). CysQuant: simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition. bioRxiv. [Link]

-

YouTube. (2021). 11 Quantitative Mass Spectrometry. [Link]

-

Zhang, N., et al. (2024). Chemical proteomics approaches for protein post-translational modification studies. TrAC Trends in Analytical Chemistry, 173, 117621. [Link]

Sources

- 1. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

- 2. Cysteine Oxidative Post-translational Modifications: Emerging Regulation in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 翻訳後修飾に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Probing enzymatic activity – a radical approach - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Quantitative mass spectrometry: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinically Relevant Post-Translational Modification Analyses—Maturing Workflows and Bioinformatics Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative Mass Spectrometry-Based Proteomics: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phenylmethanethiosulfonate (PMTS) in Exploratory Research

Foreword: Unveiling the Potential of a Versatile Thiol-Reactive Probe

In the dynamic landscape of chemical biology and drug discovery, the strategic exploration of protein function remains a cornerstone of innovation. Among the arsenal of chemical tools available to researchers, thiol-reactive probes hold a special place due to their ability to target the unique reactivity of cysteine residues. This guide focuses on a particularly potent yet perhaps underutilized reagent: Phenylmethanethiosulfonate (PMTS). With its distinct S-benzylating capability, PMTS offers a nuanced approach to interrogating protein structure, function, and regulation.

This document is not a mere collection of protocols; it is a technical deep-dive designed for the discerning researcher. We will dissect the 'why' behind the 'how,' grounding every experimental consideration in the fundamental principles of chemical reactivity and protein biochemistry. Our exploration will journey from the synthesis of this versatile probe to its application in cutting-edge research, providing you with the knowledge to confidently incorporate PMTS into your experimental repertoire. As we navigate through detailed methodologies and data interpretation, our goal is to empower you to unlock new avenues of discovery in your own work.

Foundational Principles: The Chemistry and Rationale of PMTS